4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-7-6-3-4-9-8(6)11-5-10-7/h3-5H,2H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBXTUCEVUALIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CNC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Research Perspectives on 4 Ethyl 1h Pyrrolo 2,3 D Pyrimidine and Its Structural Analogues Within the Pyrrolo 2,3 D Pyrimidine Scaffold
Introduction to the Pyrrolo[2,3-d]pyrimidine Core as a Pharmacophore in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine core is a crucial pharmacophore in the development of new therapeutic agents. Its versatile structure has been the foundation for numerous clinical drugs and continues to be a focal point for drug discovery and optimization.
Significance of Pyrrolo[2,3-d]pyrimidine as a Privileged Structure in Drug Design
The pyrrolo[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its recurring presence in compounds that exhibit a wide range of biological activities, allowing for the design of potent and selective ligands for various biological targets. nih.govontosight.ai The adaptability of this framework provides a robust platform for developing inhibitors of key cellular regulators, such as kinases. nih.gov
Pyrrolo[2,3-d]pyrimidine as a Bioisostere of Purine (B94841)
A key aspect of the pyrrolo[2,3-d]pyrimidine scaffold's success is its role as a bioisostere of purine. mdpi.commdpi.com This means it is structurally similar to the naturally occurring purine ring system found in essential biomolecules like adenine, a component of ATP. nih.govnih.gov This structural mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of various enzymes, particularly kinases, thereby inhibiting their activity. nih.govnih.gov This "deazapurine" framework, which lacks a nitrogen atom at the 7-position compared to purine, offers unique structural characteristics that contribute to its binding affinity and selectivity. mdpi.comnih.gov
Therapeutic Relevance of Pyrrolo[2,3-d]pyrimidine Derivatives in Various Pathologies
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of derivatives with a broad spectrum of therapeutic applications. These compounds have shown significant potential in treating a variety of diseases.
Anticancer Activity: A major area of research for pyrrolo[2,3-d]pyrimidine derivatives is in oncology. nih.govontosight.ai These compounds have been extensively investigated as kinase inhibitors, which are crucial for regulating cell growth, division, and survival. ontosight.ainih.gov Derivatives have been designed to target specific kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Axl. mdpi.comnih.govnih.gov For instance, certain derivatives have shown potent inhibitory activity against mutated forms of EGFR found in non-small cell lung cancer (NSCLC). nih.gov Others have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells and overcome multidrug resistance. mdpi.commdpi.com
Anti-inflammatory and Anti-neurodegenerative Properties: Beyond cancer, pyrrolo[2,3-d]pyrimidine derivatives have exhibited anti-inflammatory and anti-neurodegenerative activities. nih.gov Some have been approved for treating inflammatory diseases, while others are being evaluated in clinical trials. nih.gov
Antiviral and Antibacterial Effects: Research has also explored the antiviral and antibacterial properties of this class of compounds. nih.govontosight.ai Specific derivatives have shown activity against viruses such as hepatitis A virus (HAV) and herpes simplex virus type-1 (HSV-1). nih.govlookchem.com
Structure Activity Relationship Sar Studies of Pyrrolo 2,3 D Pyrimidine Derivatives
Influence of Substituents at Key Positions of the Pyrrolo[2,3-d]pyrimidine Ring
Substitutions at the 4-Position (e.g., Anilino, Alkyl, Aryl, Amino Moieties)
The C4 position of the pyrrolo[2,3-d]pyrimidine ring is a critical site for modification, with a wide variety of anilino, alkyl, aryl, and amino moieties being explored to modulate activity. nih.gov
In the context of antitubercular agents, the substitution pattern on an anilino (aromatic amine) moiety at the C4 position significantly influences efficacy. A study of thirty 7H-pyrrolo[2,3-d]pyrimidine derivatives revealed that the position of halogen substituents on a phenyl ring at C4 dictates antitubercular activity. nih.gov Derivatives with 3-halo (meta) and 2-halo (ortho) substitutions on the phenyl ring demonstrated slightly improved activity compared to their 4-halo (para) counterparts, suggesting that meta and ortho substitutions may facilitate better penetration into the bacterial cell and more favorable binding interactions. nih.gov The most potent compound in this series was N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which exhibited a Minimum Inhibitory Concentration (MIC₉₀) of 0.488 µM against a reporter strain of Mycobacterium tuberculosis. nih.gov
Conversely, in the development of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), substitutions at the C4 position of the pyrrolopyrimidine scaffold were found to be surprisingly inactive. This highlights the target-dependent nature of SAR, where a successful modification for one target may be detrimental for another.
Furthermore, in the development of Protein Kinase B (PKB) inhibitors, the optimization of lipophilic substituents within a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to potent, nanomolar inhibitors with high selectivity. nih.govacs.org This indicates that complex amino moieties, when appropriately substituted, can yield highly active and selective compounds.
| Compound | R Group at 4-Position | MIC₉₀ (µM) against M. tuberculosis |
| 1 | N-(4-phenoxyphenyl) | 0.488 |
| 2 | N-(3-chlorophenyl) | 3.9 |
| 3 | N-(2-chlorophenyl) | 7.81 |
| 4 | N-(3-bromophenyl) | 7.81 |
| 5 | N-(4-fluorophenyl) | 15.62 |
| 6 | N-(4-chlorophenyl) | 31.25 |
| 7 | N-(4-bromophenyl) | 62.5 |
Data sourced from a study on antitubercular agents. nih.gov
Substitutions at the 5-Position
The C5 position of the pyrrole moiety offers another avenue for structural modification to tune biological activity. Research has shown that both the size and nature of the substituent at this position are crucial.
In the pursuit of antifolates that inhibit dihydrofolate reductase (DHFR), it was found that the size of an alkyl group at the 5-position dictates the activity. Small alkyl groups like ethyl, propyl, or isopropyl were conducive for potent inhibition of human DHFR, which was attributed to increased hydrophobic interactions within the enzyme's binding site.
Systematic exploration of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates has led to the identification of compounds with dual inhibitory action against glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). nih.gov In one series, a compound with a 4-carbon bridge in the side chain at the 5-position was identified as the most active analog, potently inhibiting the proliferation of cancer cells. nih.gov Another study found that a 5-substituted thienoyl analogue with a five-carbon bridge showed potency comparable to a highly active 6-substituted analogue with a four-carbon bridge. nih.gov This establishes a significant SAR for 5-substituted derivatives where a thienoyl side chain is beneficial for targeting specific cell transporters. nih.gov
Additionally, new derivatives with heteroaryl substitutions, such as nitrobenzimidazole and pyrimidyl heterocycles, attached at the 5-position through a sulfur linker have demonstrated potent cytotoxic effects against human colon cancer cell lines. nih.gov
Substitutions at the 6-Position (e.g., Phenylethyl, Aromatic, Aliphatic Units)
The C6 position has been a particularly fruitful point of modification, leading to the discovery of highly potent and selective antifolates. For these compounds, the side chain attached at the 6-position is a critical determinant of activity.
Studies on 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates have revealed that the distance between the bicyclic core and the terminal L-glutamate moiety is a crucial factor for both biological activity and selectivity of cellular uptake. nih.govacs.org Decreasing the length of the carbon bridge in the side chain from eight to four carbons resulted in a substantial increase in antiproliferative activity. nih.govacs.org This is because the shorter bridge length facilitates transport by the proton-coupled folate transporter (PCFT) and/or folate receptors (FRs), which are often overexpressed in tumor cells. nih.gov
Specifically, a 6-substituted analogue with a three-carbon bridge (3a) was found to be more potent than the corresponding four-carbon bridge analogue (3b) against tumor cells expressing FRs and PCFT. nih.gov This suggests that the precise length and conformation of the side chain at C6 are key to optimizing interactions with both transport proteins and intracellular enzyme targets. nih.govnih.gov
Substitutions at the 7-Position (N7)
The nitrogen atom at the 7-position of the pyrrole ring (N7) is also a key interaction point. The presence of the N-H proton can be vital for forming hydrogen bonds with target enzymes.
In the development of fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, modification of the pyrrolo[2,3-d]pyrimidine scaffold by removing the polar N-H proton at the 7-position (e.g., by replacing it with an N-Me group) led to a dramatic loss of activity. acs.org This indicates that the hydrogen atom is essential for key interactions, likely forming critical hydrogen bonds within the hinge region of the EGFR kinase domain. acs.org
However, the importance of the N7 proton is context-dependent. In a series of pyrrolo[2,3-d]pyrimidines designed as microtubule targeting agents, molecular modeling suggested that the pyrrole N-H could be substituted with alkyl chains of optimal length. researchgate.net This modification was predicted to alter the binding conformation and facilitate interactions with a hydrophobic pocket in tubulin. Subsequent synthesis confirmed this hypothesis, with an N7-alkyl substituted compound showing a 43-fold improvement in microtubule depolymerization potency compared to the parent compound. researchgate.net
Role of Linker Units and Side Chains in Modulating Activity
For many pyrrolo[2,3-d]pyrimidine derivatives, particularly those targeting folate metabolism, the linker and side chain appended to the core structure are as important as the core itself. These extensions play a crucial role in modulating solubility, cellular uptake, and target engagement.
As noted for 6-substituted derivatives, the length and composition of the linker unit connecting the pyrrolo[2,3-d]pyrimidine scaffold to a terminal group like L-glutamate directly impacts the mechanism of cellular uptake. nih.govacs.org The distance between the bicyclic core and the amino acid moiety appears to dictate the selectivity for transport via FRs and PCFT over the more ubiquitously expressed reduced folate carrier (RFC). nih.govacs.org This is a key strategy for achieving tumor selectivity, as many solid tumors exist in an acidic microenvironment that favors PCFT-mediated transport. nih.gov
Similarly, for 5-substituted analogues, the length of the carbon bridge in the side chain is a critical SAR parameter. nih.govresearchgate.net Studies comparing bridge lengths from one to six carbons found that activity did not linearly correlate with length, with a 4-carbon bridge proving optimal in one series of benzoyl analogues, while 3- and 4-carbon bridges were most effective in a thienoyl series. nih.govresearchgate.net This demonstrates a complex interplay between the linker length and the nature of the aromatic unit in the side chain.
Impact of Halogen Atoms on Binding Affinity and Selectivity
Halogen atoms (fluorine, chlorine, bromine, iodine) are frequently and strategically incorporated into the design of pyrrolo[2,3-d]pyrimidine derivatives to enhance their pharmacological properties. nih.gov The addition of halogens can profoundly influence the binding affinity, potency, and selectivity of these compounds. nih.govmdpi.com
In a series of tricyclic pyrrolo[2,3-d]pyrimidines, the presence of halogens such as bromine and iodine at position 3 of the pyrrole ring was found to be beneficial for cytotoxic activity. mdpi.com Furthermore, a bromine substituent on a C4-phenyl ring enhanced cytotoxic potency. mdpi.com This highlights the favorable impact of halogenation on the scaffold. mdpi.com
The position and type of halogen can also be critical. In one study of kinase inhibitors, halogen atoms on a benzene ring of a substituent were shown to alter the conformation of nearby amino acid residues in the protein's binding pocket, thereby affecting binding affinity. researchgate.net The study noted that a fluorine atom, being more negatively charged, could form favorable interactions with polarized C-H bonds.
Another investigation into halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' found that compounds with chlorine and fluorine atoms, particularly at the 2-position of a phenyl ring, showed enhanced cytotoxic effects against several cancer cell lines. mdpi.com
| Compound | R Group on Benzylidene Ring | IC₅₀ (µM) against HepG2 Cells |
| 5a | H | 43.15 |
| 5e | 2,4-dichloro | 39.11 |
| 5h | 2,4-difluoro | 41.13 |
| 5k | 2,5-dichloro | 29.14 |
| 5l | 2-bromo-5-hydroxy | 37.12 |
Data from a study on halogenated pyrrolo[2,3-d]pyrimidine derivatives showing cytotoxic effects on hepatocellular carcinoma (HepG2) cells. mdpi.com
Bioisosteric Replacements of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a prevalent scaffold in the development of kinase inhibitors and other therapeutic agents due to its role as a bioisostere of adenine. nih.govmdpi.com Bioisosterism, the strategy of substituting one group or molecule with another that has similar physical or chemical properties to elicit a comparable biological response, is a well-established tactic in drug design. nih.gov This approach is frequently employed to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds. In the context of the pyrrolo[2,3-d]pyrimidine scaffold, various bioisosteric replacements have been investigated to explore new chemical space and to develop novel compounds with improved therapeutic profiles.
These replacements typically involve the substitution of the pyrrole nitrogen or carbon atoms with other heteroatoms, leading to different heterocyclic cores while aiming to maintain key interactions with the biological target. Some of the notable bioisosteric replacements for the pyrrolo[2,3-d]pyrimidine scaffold include thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, furo[2,3-d]pyrimidines, and imidazo[4,5-b]pyridines.
Thieno[2,3-d]pyrimidines:
The replacement of the pyrrole ring in pyrrolo[2,3-d]pyrimidines with a thiophene ring results in the thieno[2,3-d]pyrimidine scaffold. This bioisosteric modification has been explored in the context of RET kinase inhibitors. nih.govnih.gov In one study, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and their inhibitory effects on RET kinase were evaluated. nih.govnih.gov The research identified a lead compound with low nanomolar potency against both wild-type RET and the V804M mutant. nih.govnih.gov This suggests that the thieno[2,3-d]pyrimidine core can effectively mimic the pyrrolo[2,3-d]pyrimidine scaffold in binding to the kinase. Furthermore, derivatives of thieno[2,3-d]pyrimidines have been investigated as potent VEGFR-2 kinase inhibitors, demonstrating excellent anticancer activities against various human cancer cell lines. nih.gov
Pyrazolo[3,4-d]pyrimidines:
The pyrazolo[3,4-d]pyrimidine scaffold is another important bioisostere of purines and, by extension, pyrrolo[2,3-d]pyrimidines. nih.govrsc.org This core has been extensively utilized in the design of inhibitors for cyclin-dependent kinases (CDKs). nih.govrsc.org For instance, a series of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govpharmablock.comnih.govtriazolo[1,5-c]pyrimidine derivatives were designed and synthesized as CDK2 inhibitors. nih.govrsc.org Several of these compounds exhibited significant inhibitory activity, with IC50 values in the nanomolar range. rsc.org The pyrazolo[3,4-d]pyrimidine nucleus is considered a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer and antitumor effects. nih.gov
Furo[2,3-d]pyrimidines:
Replacing the pyrrole moiety with a furan ring yields the furo[2,3-d]pyrimidine scaffold. A combinatorial synthesis approach has been developed to create libraries of both furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone derivatives. nih.gov The cytotoxic activities of these compounds were evaluated against a panel of human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon). nih.gov One of the pyrrolo[2,3-d]pyrimidinone derivatives showed high activity against the HeLa cell line, highlighting the potential of these scaffolds in cancer drug discovery. nih.gov
Imidazo[4,5-b]pyridines:
Imidazo[4,5-b]pyridines represent another class of heterocyclic compounds that can be considered bioisosteres of the pyrrolo[2,3-d]pyrimidine core. A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their antiproliferative effects on various human cancer cell lines. nih.govresearchgate.netmdpi.com Certain compounds with an unsubstituted amidino group or a 2-imidazolinyl amidino group displayed selective and potent activity in the sub-micromolar range against colon carcinoma. nih.govresearchgate.netmdpi.com
The following table summarizes the biological activities of some of these bioisosteric replacements in comparison to pyrrolo[2,3-d]pyrimidine derivatives where data is available.
| Scaffold | Target/Activity | Compound Example | IC50/Activity |
| Pyrrolo[2,3-d]pyrimidine | RET Kinase Inhibition | Compound 59 | Low nanomolar potency |
| Thieno[2,3-d]pyrimidine | RET Kinase Inhibition | Bioisostere of Compound 59 | Explored for RET inhibition |
| Pyrrolo[2,3-d]pyrimidine | Cytotoxicity (HeLa) | Derivative 12n | 6.55 ± 0.31 µM |
| Furo[2,3-d]pyrimidinone | Cytotoxicity | Library synthesized | Evaluated against cancer cell lines |
| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A Inhibition | Compounds 14, 13, 15 | 0.057, 0.081, 0.119 µM |
| Imidazo[4,5-b]pyridine | Antiproliferative (Colon Carcinoma) | Compound 10 | 0.4 µM |
| Imidazo[4,5-b]pyridine | Antiproliferative (Colon Carcinoma) | Compound 14 | 0.7 µM |
Computational Studies and Molecular Modeling in Pyrrolo 2,3 D Pyrimidine Research
Pharmacophore Modeling for Ligand Design and Activity Prediction
Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the design of novel ligands with desired biological activity. This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.
In the realm of pyrrolo[2,3-d]pyrimidine research, pharmacophore models are generated based on the structures of known active compounds. nih.gov For instance, a model for a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFR-TK) inhibitor was developed using lead compounds to guide the design of new pyrrolo[2,3-d]pyrimidine derivatives. nih.gov This model serves as a 3D query to screen virtual libraries of compounds, identifying those that spatially match the key interaction points. The goal is to discover novel scaffolds or derivatives, such as those based on 4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine, that are predicted to have high binding affinity and biological activity. This method streamlines the initial stages of drug discovery by prioritizing compounds for synthesis and biological testing, thereby saving significant time and resources.
Molecular Docking Simulations for Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the binding mode of pyrrolo[2,3-d]pyrimidine derivatives within the active site of their target proteins, particularly kinases. mdpi.comnih.govnih.govnih.govmdpi.comnih.govnih.govresearchgate.net
The process typically involves preparing the 3D structures of both the ligand (the pyrrolo[2,3-d]pyrimidine derivative) and the receptor (the target protein, often obtained from the Protein Data Bank). A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. Validation of the docking protocol is a critical first step, often achieved by redocking a known co-crystallized ligand and ensuring the computational method can accurately reproduce the experimental binding mode. mdpi.com
Standard docking procedures often treat the protein receptor as a rigid entity. However, protein binding sites can exhibit significant flexibility to accommodate different ligands. Induced Fit Docking (IFD) protocols address this by allowing for flexibility in both the ligand and the protein's active site residues during the docking process. This more computationally intensive approach can provide a more accurate prediction of the binding mode, especially when significant conformational changes in the receptor are anticipated upon ligand binding. While specific studies on this compound using IFD were not detailed in the provided context, this methodology is applied to closely related scaffolds like pyrrolo[3,2-d]pyrimidines to refine binding hypotheses. mdpi.com
Molecular docking studies have been instrumental in elucidating the binding interactions of pyrrolo[2,3-d]pyrimidine derivatives with a variety of kinase domains. A recurrent and critical interaction is the formation of hydrogen bonds between the pyrrolo[2,3-d]pyrimidine core and the hinge region of the kinase. nih.govacs.org Specifically, the N1-atom of the pyrimidine ring often acts as a hydrogen bond acceptor from a backbone NH group in the hinge, while the pyrrole NH can act as a hydrogen bond donor to a backbone carbonyl oxygen. nih.gov
For example, docking studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives as p21-activated kinase 4 (PAK4) inhibitors revealed strong interactions with the hinge region. nih.gov Similarly, docking of derivatives into the active sites of EGFR, Her2, VEGFR2, and CDK2 showed binding interactions comparable to known multi-targeted inhibitors like Sunitinib. mdpi.comnih.gov These simulations not only confirm expected interactions but also help explain the structure-activity relationships (SAR) observed experimentally, guiding the design of modifications to enhance potency and selectivity. nih.gov For instance, the loss of activity upon replacing the pyrrole N-H proton highlights its essential role in hinge binding. acs.org
| Target Kinase | Key Interacting Residues | Predicted Interaction Type | Reference |
|---|---|---|---|
| PAK4 | Hinge Region | Hydrogen Bonds, Electrostatic Interactions | nih.gov |
| CSF1R | Cys-666 (Hinge) | Hydrogen Bonds (pyrimidine N1 and pyrrole NH) | nih.gov |
| VEGFR-TK | Not specified | Conformational Fit | nih.gov |
| DDR2 | Active Site | Not specified | mdpi.comnih.gov |
| EGFR | Hinge Region | Hydrogen Bonds | mdpi.comnih.govacs.org |
| Her2 | Active Site | Not specified | mdpi.comnih.gov |
| VEGFR2 | Active Site | Not specified | mdpi.comnih.gov |
| CDK2 | Active Site | Not specified | mdpi.comnih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. tandfonline.comepstem.net These methods are used to calculate various molecular properties that govern the reactivity, stability, and intermolecular interactions of pyrrolo[2,3-d]pyrimidine derivatives.
DFT calculations with specific basis sets, such as B3LYP/6-311G++, are employed to obtain the optimized molecular geometry and to analyze the electronic properties of these compounds. tandfonline.com This approach allows for a fundamental understanding of the molecule's behavior at a subatomic level, complementing the insights gained from more classical molecular modeling techniques.
The electronic properties of pyrrolo[2,3-d]pyrimidine derivatives are closely linked to their biological activity. epstem.net DFT calculations are used to determine key electronic descriptors:
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
Electrostatic Potentials: Mapping the electrostatic potential onto the molecule's surface reveals the distribution of charge, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
Studies on pyrrolo[2,3-d]pyrimidines have utilized DFT to calculate these properties, providing a theoretical basis for their observed reactivity and interactions. tandfonline.com
| Electronic Property | Significance in Drug Design | Reference |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | tandfonline.comepstem.net |
| LUMO Energy | Indicates electron-accepting ability | tandfonline.comepstem.net |
| Energy Gap (ΔE) | Relates to molecular stability and reactivity | tandfonline.comepstem.net |
| Dipole Moment | Describes molecular polarity and potential for polar interactions | Not specified |
| Electrostatic Potential | Maps charge distribution, predicting interaction sites | Not specified |
3D-Quantitative Structure-Activity Relationship (QSAR) Studies
3D-QSAR is a computational methodology that correlates the 3D properties of a set of molecules with their experimentally determined biological activities. mdpi.comresearchgate.net The goal is to build a predictive model that can estimate the activity of novel, untested compounds and to provide a visual interpretation of how different structural features influence activity.
For scaffolds related to pyrrolo[2,3-d]pyrimidine, such as pyrrolo[3,2-d]pyrimidines and pyrido[2,3-d]pyrimidines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been successfully applied. mdpi.comresearchgate.net In these studies, a series of compounds are aligned based on a common substructure or a docked conformation. Then, steric and electrostatic fields (for CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (for CoMSIA) are calculated around each molecule. Statistical methods are used to derive a mathematical equation linking these field values to the biological activity.
The results of a 3D-QSAR analysis are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecule are predicted to either increase or decrease activity. For example, a map might show that a bulky, electropositive group in a certain position is favorable for activity, while a bulky group in another region is detrimental. mdpi.com These insights are invaluable for guiding the optimization of lead compounds, such as derivatives of this compound, to achieve higher potency and selectivity. researchgate.net
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 50–60°C during cyclization to minimize side reactions .
- Catalyst Selection : Triethylamine improves condensation efficiency by scavenging HCl .
- Purification : Acidification (pH <7) precipitates intermediates, enhancing purity .
How does the ethyl group at the 4-position influence biological activity compared to other substituents?
Advanced Research Question
The 4-ethyl group enhances hydrophobic interactions with kinase binding pockets, improving selectivity. Key findings:
- Kinase Inhibition : Ethyl substitution at C4 in pyrrolo-pyrimidines increases affinity for FAK and CDK2 compared to methyl or chloro groups, as shown in SAR studies .
- Cellular Uptake : Ethyl derivatives exhibit better membrane permeability than bulkier substituents (e.g., trifluoromethyl), as demonstrated in cytotoxicity assays .
Q. Methodological Insight :
- Binding Assays : Use fluorescence polarization or SPR to quantify kinase inhibition (IC₅₀ values) .
- Molecular Docking : Compare ligand-receptor interactions using software like AutoDock (e.g., ethyl vs. chloro at C4) .
What analytical techniques are critical for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl CH₂/CH₃ signals at δ 1.2–1.4 ppm and δ 2.5–2.7 ppm) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., 7H vs. 9H tautomers) and hydrogen-bonding patterns .
- LC-MS : Validates molecular weight (m/z 177.2 for C₈H₁₀N₄) and purity .
How can contradictory SAR data for pyrrolo-pyrimidine derivatives be resolved?
Advanced Research Question
Contradictions often arise from assay variability or substituent electronic effects. Strategies include:
- Meta-Analysis : Compare data across studies using standardized assays (e.g., ATP-competitive kinase assays) .
- Proteome Profiling : Use kinome-wide screening to identify off-target effects masking substituent-specific trends .
- Crystallographic Validation : Resolve binding modes of conflicting analogs (e.g., ethyl vs. amino groups) to clarify steric/electronic contributions .
What methodologies assess the stability and storage conditions of this compound?
Basic Research Question
- Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolysis .
- Solubility Profiling : Use dynamic light scattering (DLS) to identify aggregation-prone formulations .
How do crystallographic data inform the design of this compound derivatives?
Advanced Research Question
X-ray structures reveal:
- Tautomer Preferences : The 7H tautomer dominates in solid state, influencing solubility and reactivity .
- Binding Conformations : Ethyl groups adopt gauche configurations in kinase pockets, optimizing van der Waals contacts .
Design Tips : - Modify substituents at C5/C7 to exploit crystallographically observed hydrogen bonds .
What are the challenges in scaling up synthesis, and how are they addressed?
Advanced Research Question
Key Issues :
- Low Yields in Cyclization : Scale-dependent side reactions (e.g., dimerization).
Solutions : - Flow Chemistry : Continuous flow systems improve heat/mass transfer during cyclization .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs in cross-coupling steps .
How is this compound utilized in kinase inhibitor development?
Basic Research Question
- FAK Inhibitors : Ethyl derivatives show IC₅₀ values <100 nM in breast cancer models .
- CDK2 Targeting : Ethyl-substituted analogs arrest cell cycle at G1/S phase in leukemia cells .
Experimental Workflow :
In Vitro Screening : Kinase profiling (e.g., FAK, CDK2, VEGFR2).
In Vivo Testing : Xenograft models assess tumor growth inhibition .
What computational tools predict synthetic pathways for novel derivatives?
Advanced Research Question
- Retrosynthesis Software : Tools like Pistachio and Reaxys propose routes based on reaction databases .
- DFT Calculations : Predict feasibility of cyclization steps (e.g., activation energies) .
How does the ethyl group impact metabolic stability in preclinical models?
Advanced Research Question
- CYP450 Metabolism : Ethyl groups reduce oxidation rates compared to methyl, extending half-life in rat plasma (t₁/₂ = 4.2 vs. 2.1 hours) .
- Microsomal Assays : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
